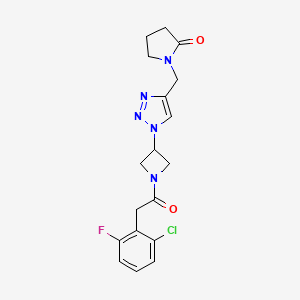
N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as the presence of a dimethylphenyl group, a morpholino group, and an acetamide moiety. These structural features are often seen in molecules with pharmacological potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation to yield the final products with good yields . Similarly, the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides starts from hydroxyphenylacetic acid, which is condensed with aromatic amines and then with 1-(2-chloroethyl) morpholine hydrochloride . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been characterized using various techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis . The title compound "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" crystallizes with four molecules in the asymmetric unit, and its molecular conformation is similar to other closely related acetanilides . This suggests that the compound of interest may also exhibit a conformation similar to these related structures.
Chemical Reactions Analysis
The chemical reactions involving related compounds are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in reactions typical for acetamides, such as condensation and debenzylation , as well as reactions involving chloroethyl morpholine hydrochloride . These reactions are crucial for constructing the complex molecular architecture of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their ability to form crystals and their molecular conformations, as evidenced by the crystallization of "N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide" . The antimicrobial activity of some synthesized compounds indicates that they have significant biological properties, which were assessed using the disc agar diffusion technique . These properties are indicative of the potential physical and chemical characteristics of the compound .
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Scientific Research
Neuroprotective and Cognitive Enhancing Properties : Research on morpholine derivatives has highlighted their potential in improving memory and learning, offering neuroprotective properties, and correcting behavioral disorders. For example, certain morpholine analogues have been studied for their ability to enhance glutamatergic transmission and interact with key mediators in cholinergic synapses, suggesting a possible role in treating neurological disorders such as Alzheimer's disease (Semina et al., 2016).
Antituberculosis Activity : The antituberculosis activity of organotin complexes with ligands related to morpholine derivatives has been scrutinized, showing that certain complexes exhibit superior activity. This suggests potential applications in developing antituberculosis agents that leverage the structural diversity of organotin moiety in combination with morpholine or similar compounds (Iqbal et al., 2015).
Synthetic and Pharmaceutical Applications : Morpholine and its derivatives have been noted for their broad spectrum of pharmaceutical applications. Recent synthetic methods have developed various new derivatives, showing potent pharmacophoric activities. This suggests that the compound might have applications in developing new therapeutic agents or in enhancing the properties of existing drugs (Mohammed et al., 2015).
Role in Tissue Protection, Regeneration, and Immunity : Exploring the mechanisms beyond the nervous system, studies have suggested that compounds like N,N-dimethyltryptamine, which share structural similarities with morpholine derivatives, could have roles in cellular protective mechanisms. This opens potential research avenues for the compound in fields such as tissue regeneration and immunology (Frecska et al., 2013).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-8-17(2)20(13-16)25-24(30)23(29)19-14-27(21-6-4-3-5-18(19)21)15-22(28)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJICQXSZUFEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)
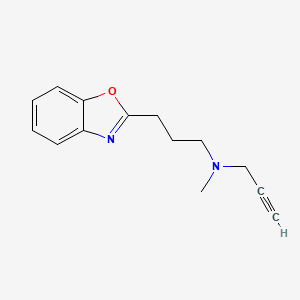
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)
![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)
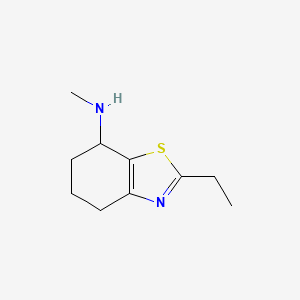
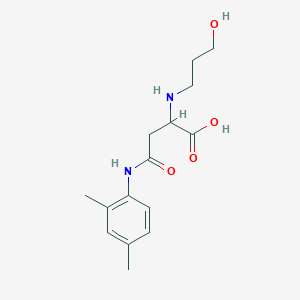
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
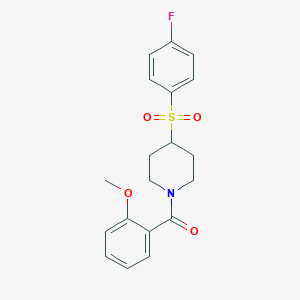
![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)
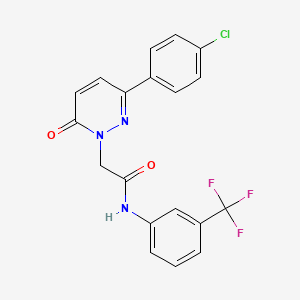
![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)
![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
